molecular formula C19H23N5O2 B2843131 7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 359697-72-6

7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Katalognummer B2843131
CAS-Nummer: 359697-72-6
Molekulargewicht: 353.426
InChI-Schlüssel: OVUDDARRDWJDFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that has been the subject of extensive research in recent years. This compound is commonly referred to as BRL-15572 and is known for its potential use in the treatment of various diseases.

Wirkmechanismus

BRL-15572 acts as a selective antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. This system is involved in the regulation of mood, motivation, and reward. By blocking the D3 receptor, BRL-15572 can reduce the rewarding effects of drugs of abuse and may be useful in the treatment of addiction.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the locomotor activity of rats, indicating a potential sedative effect. It has also been shown to reduce the reinforcing effects of cocaine and amphetamine, suggesting a potential use in the treatment of addiction. BRL-15572 has also been shown to have anxiolytic and antidepressant effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of BRL-15572 is its selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is that it has relatively low potency, which can make it difficult to achieve the desired effects at low concentrations. Another limitation is that it has poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on BRL-15572. One area of interest is its potential use in the treatment of addiction. Further studies are needed to determine its efficacy in reducing drug-seeking behavior in humans. Another area of interest is its potential use in the treatment of depression and anxiety disorders. Further studies are needed to determine its safety and efficacy in humans. Additionally, further studies are needed to improve the potency and solubility of BRL-15572, which could make it a more useful tool for studying the dopamine D3 receptor.

Synthesemethoden

The synthesis of BRL-15572 involves a multi-step process that begins with the reaction of 2,6-dioxopurine with benzylamine to form 7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This intermediate is then reacted with piperidine to obtain the final product, 7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione. The purity of the final product can be improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

BRL-15572 has been extensively studied for its potential use in the treatment of various diseases such as anxiety disorders, depression, and schizophrenia. It has been found to act as a selective antagonist at the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. BRL-15572 has also been shown to have potential in the treatment of drug addiction, as it can reduce the rewarding effects of drugs such as cocaine and amphetamine.

Eigenschaften

IUPAC Name

7-benzyl-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-21-16-15(17(25)22(2)19(21)26)24(13-14-9-5-3-6-10-14)18(20-16)23-11-7-4-8-12-23/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUDDARRDWJDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.